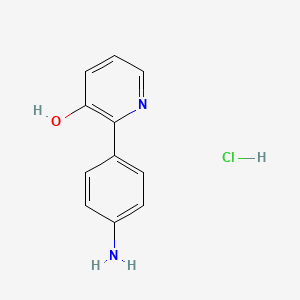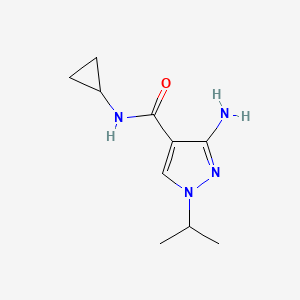![molecular formula C13H15F2N3 B11733387 N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-Difluorphenyl)methyl]-1-propyl-1H-pyrazol-4-amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Difluorphenylgruppe aus, die an einen Pyrazolring gebunden ist, der wiederum mit einer Propylgruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Thema für verschiedene wissenschaftliche Studien, insbesondere in den Bereichen Chemie und Pharmakologie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(2,5-Difluorphenyl)methyl]-1-propyl-1H-pyrazol-4-amin beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen erreicht werden.
Einführung der Difluorphenylgruppe: Die Difluorphenylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Difluorphenylhalogenids eingeführt werden.
Anlagerung der Propylgruppe: Die Propylgruppe kann durch eine Alkylierungsreaktion unter Verwendung eines Propylhalogenids in Gegenwart einer Base angebracht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(2,5-Difluorphenyl)methyl]-1-propyl-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Difluorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Difluorphenylhalogenid in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Pyrazoloxid.
Reduktion: Bildung reduzierter Pyrazolderivate.
Substitution: Bildung substituierter Pyrazolderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-Difluorphenyl)methyl]-1-propyl-1H-pyrazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung als Therapeutikum zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(2,5-Difluorphenyl)methyl]-1-propyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Verwendungskontext variieren.
Wirkmechanismus
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(2,5-Difluorphenyl)methyl]-4-pyridinamin
- N-[(2,5-Difluorphenyl)methyl]-1-(4-methoxyphenyl)methanamin
- 4-(Aminosulfonyl)-N-[(2,5-difluorphenyl)methyl]-benzamid
Einzigartigkeit
N-[(2,5-Difluorphenyl)methyl]-1-propyl-1H-pyrazol-4-amin ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die gezielte Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C13H15F2N3 |
|---|---|
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
N-[(2,5-difluorophenyl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-2-5-18-9-12(8-17-18)16-7-10-6-11(14)3-4-13(10)15/h3-4,6,8-9,16H,2,5,7H2,1H3 |
InChI-Schlüssel |
UPKLMXXWAWPLSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733307.png)
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11733321.png)

![5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11733336.png)




![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733360.png)
![2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride](/img/structure/B11733362.png)
![1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B11733377.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733390.png)
